MK-8745

Catalog No.
S548245
CAS No.
M.F
C20H19ClFN5OS
M. Wt
431.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
MK-8745

Product Name

MK-8745

IUPAC Name

(3-chloro-2-fluorophenyl)-[4-[[6-(1,3-thiazol-2-ylamino)pyridin-2-yl]methyl]piperazin-1-yl]methanone

Molecular Formula

C20H19ClFN5OS

Molecular Weight

431.9 g/mol

InChI

InChI=1S/C20H19ClFN5OS/c21-16-5-2-4-15(18(16)22)19(28)27-10-8-26(9-11-27)13-14-3-1-6-17(24-14)25-20-23-7-12-29-20/h1-7,12H,8-11,13H2,(H,23,24,25)

InChI Key

YCRFPWKUUNKNDN-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=NC(=CC=C2)NC3=NC=CS3)C(=O)C4=C(C(=CC=C4)Cl)F

Solubility

Soluble in DMSO, not in water

Synonyms

MK-8745; MK 8745; MK8745.

Canonical SMILES

C1CN(CCN1CC2=NC(=CC=C2)NC3=NC=CS3)C(=O)C4=C(C(=CC=C4)Cl)F

Description

The exact mass of the compound (3-Chloro-2-fluorophenyl)(4-((6-(thiazol-2-ylamino)pyridin-2-yl)methyl)piperazin-1-yl)methanone is 431.09829 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Search of Scientific Databases

    Searches of scientific databases such as PubChem [], Google Scholar, and ScienceDirect did not yield any publications specifically focused on the research applications of this compound.

  • Patent Literature

    A search of patent databases revealed a Canadian patent application (CA3007724A1) mentioning this compound as part of a series of 2-phenyl-3-(piperazinomethyl)imidazo[1,2-a]pyridine derivatives investigated for their potential as blockers of TASK-1 and TASK-3 potassium channels. These channels are involved in various physiological processes, and their modulation could be of therapeutic interest in sleep-related breathing disorders. However, the specific properties or activities of (3-Chloro-2-fluorophenyl)(4-((6-(thiazol-2-ylamino)pyridin-2-yl)methyl)piperazin-1-yl)methanone within this context are not disclosed in the patent.

Future Research Directions:

Given the structural features of the molecule, some potential areas for future research on (3-Chloro-2-fluorophenyl)(4-((6-(thiazol-2-ylamino)pyridin-2-yl)methyl)piperazin-1-yl)methanone could include:

  • Investigation of its affinity and selectivity for specific protein targets.
  • Evaluation of its potential biological activities, such as enzyme inhibition, modulation of cellular signaling pathways, or antimicrobial properties.
  • Exploration of its suitability as a lead compound for drug discovery efforts in relevant therapeutic areas.

MK-8745 is a potent and selective inhibitor of Aurora A kinase, an enzyme that plays a critical role in cell division. Its chemical structure is characterized by the presence of a chloro-fluorophenyl group attached to a thiazolylamino moiety, which contributes to its high specificity for Aurora A over Aurora B. The compound exhibits an IC50 value of approximately 0.6 nM, indicating its strong inhibitory effect on Aurora A kinase activity . The unique selectivity of MK-8745 makes it a valuable tool in cancer research, particularly in understanding the mechanisms of cell cycle regulation and apoptosis.

That involve its interaction with cellular proteins, specifically those involved in the mitotic process. Upon binding to Aurora A kinase, MK-8745 inhibits its activity, leading to cell cycle arrest at the G2/M phase. This inhibition results in the accumulation of tetraploid nuclei and ultimately induces apoptotic cell death in various cancer cell lines, including non-Hodgkin lymphoma and colon cancer cells .

The biological activity of MK-8745 is characterized by its ability to induce apoptosis in a p53-dependent manner. In vitro studies have shown that MK-8745 treatment leads to significant cell death in cancer cell lines expressing wild-type p53, while those lacking functional p53 tend to undergo polyploidy instead of apoptosis . This differential response highlights the compound's potential as a targeted therapeutic agent in cancers where p53 status varies.

MK-8745 has significant applications in cancer research and therapeutic development. Its ability to selectively inhibit Aurora A kinase makes it a candidate for targeted cancer therapy, particularly for tumors characterized by aberrant cell cycle regulation. Additionally, MK-8745 can be utilized as a research tool to further elucidate the roles of Aurora kinases in mitosis and their implications in tumorigenesis .

Interaction studies have demonstrated that MK-8745 specifically inhibits Aurora A kinase without affecting Aurora B kinase activity. This selectivity is critical for minimizing off-target effects and enhancing therapeutic efficacy. In vitro assays have shown that MK-8745 leads to significant mitotic delay and subsequent apoptosis in cells expressing wild-type p53, while cells with mutant or null p53 exhibit different responses, such as endoreduplication .

Several compounds exhibit structural and functional similarities to MK-8745, particularly other Aurora kinase inhibitors. Below is a comparison highlighting their uniqueness:

Compound NameIC50 (nM)SelectivityUnique Features
MK-87450.6>450-foldHighly selective for Aurora A over Aurora B
AZD115210ModerateDual inhibitor for both Aurora A and B
VX-68020LowBroad-spectrum kinase inhibitor
MLN823710HighSelective for Aurora A; used in clinical trials

MK-8745 stands out due to its exceptional selectivity for Aurora A kinase compared to other inhibitors like AZD1152 and VX-680, which may target multiple kinases . This specificity may lead to reduced side effects and improved therapeutic outcomes when used in clinical settings.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.6

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

431.0982873 g/mol

Monoisotopic Mass

431.0982873 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Shionome Y, Yan L, Liu S, Saeki T, Ouchi T. Integrity of p53 associated pathways determines induction of apoptosis of tumor cells resistant to Aurora-A kinase inhibitors. PLoS One. 2013;8(1):e55457. doi: 10.1371/journal.pone.0055457. Epub 2013 Jan 31. PubMed PMID: 23383195; PubMed Central PMCID: PMC3561291.
2: Nair JS, Ho AL, Schwartz GK. The induction of polyploidy or apoptosis by the Aurora A kinase inhibitor MK8745 is p53-dependent. Cell Cycle. 2012 Feb 15;11(4):807-17. doi: 10.4161/cc.11.4.19323. Epub 2012 Feb 15. PubMed PMID: 22293494; PubMed Central PMCID: PMC3318110.
3: Chowdhury A, Chowdhury S, Tsai MY. A novel Aurora kinase A inhibitor MK-8745 predicts TPX2 as a therapeutic biomarker in non-Hodgkin lymphoma cell lines. Leuk Lymphoma. 2012 Mar;53(3):462-71. doi: 10.3109/10428194.2011.619018. Epub 2011 Oct 24. PubMed PMID: 21879811.

Explore Compound Types